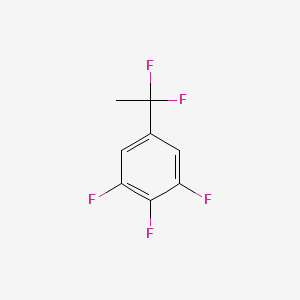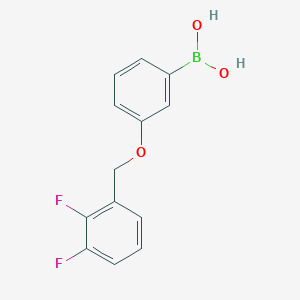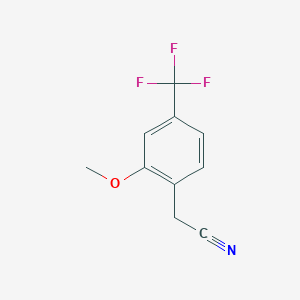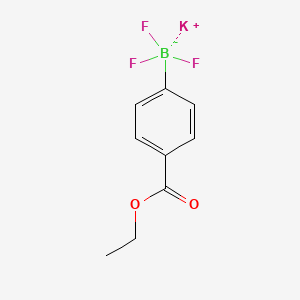
5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene
Overview
Description
“5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene” is a compound that contains a benzene ring, which is a cyclic hydrocarbon . The “5-(1,1-Difluoroethyl)” part indicates that a difluoroethyl group is attached to the 5th carbon of the benzene ring. Difluoroethyl compounds are organofluorine compounds, which means they contain carbon-fluorine bonds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “1,1-Difluoroethane” are synthesized by the mercury-catalyzed addition of hydrogen fluoride to acetylene .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a difluoroethyl group attached to one of its carbons. The difluoroethyl group itself consists of two carbon atoms and two fluorine atoms .
Physical and Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, similar compounds such as “1,1-Difluoroethane” are known to be colorless gases used as refrigerants and propellants .
Scientific Research Applications
Environmental Science and Safety
Research on novel brominated flame retardants (NBFRs) indicates the growing application of such compounds in consumer goods and the urgent need for more studies on their occurrence, environmental fate, and toxicity. NBFRs, including various fluoroalkylated derivatives, have been detected in indoor air, dust, and food, raising concerns about their safety and environmental impact. The study by Zuiderveen, Slootweg, and de Boer (2020) highlights the significant knowledge gaps in our understanding of these compounds and calls for optimized analytical methods and further research into their indoor environmental presence and potential health effects (Zuiderveen, Slootweg, & de Boer, 2020).
Green Chemistry
The development of fluoroalkylation reactions in aqueous media has been a significant step forward in green chemistry, providing a more environment-friendly approach to incorporating fluorinated groups into molecules. This method is crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials that benefit from the unique properties imparted by fluorine atoms. Song et al. (2018) discuss the advancements in aqueous fluoroalkylation, emphasizing the need for more efficient and sustainable methods (Song et al., 2018).
Materials Chemistry
Fluorinated compounds play a pivotal role in materials science, particularly in the development of plastic scintillators for radiation detection. Salimgareeva and Kolesov (2005) explore how fluoroalkylated derivatives enhance the performance of plastic scintillators, improving their efficiency, stability, and suitability for various applications (Salimgareeva & Kolesov, 2005).
Mechanism of Action
The mechanism of action would depend on the specific application of “5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene”. For instance, some difluoroethyl compounds have been found to inhibit dipeptidyl peptidase-4 (DPP-4), making them potentially useful as antidiabetic agents.
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFHBOJYINWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)
![5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid](/img/structure/B1451922.png)


![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)


